{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride
Overview
Description
“{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride” is a chemical compound with the molecular formula C14H17BrClNO . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16BrNO.ClH/c1-2-16-7-8-17-14-6-4-11-9-13(15)5-3-12(11)10-14;/h3-6,9-10,16H,2,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 330.65 .
Scientific Research Applications
Enzymatic Synthesis Strategies : A study by (Ángela Mourelle-Insua et al., 2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. This approach is crucial for creating precursors of antimicrobial agents like Levofloxacin.
Drug Delivery in Hydrogels : Research by (A. Karimi et al., 2018) investigated the use of tris(2-(2-formylphenoxy)ethyl)amine in creating chitosan hydrogels for drug delivery. These hydrogels show pH and temperature-responsive swelling, which can be used for targeted drug delivery.
Antioxidant and Antimicrobial Properties : A study conducted by (M. Ağırtaş et al., 2020) focused on the synthesis of compounds from similar chemicals, demonstrating significant antioxidant and antimicrobial activities.
Polymeric Prodrug Synthesis : (M. Babazadeh, 2008) explored the synthesis of polymeric prodrugs using related chemicals. This research is vital for developing controlled drug release systems.
Structural Studies for Drug Development : Research by (J. Nycz et al., 2011) involved structural studies of compounds including similar amines, providing insights into drug design and development.
Bioconjugation in Aqueous Media : A study by (N. Nakajima & Y. Ikada, 1995) examined the mechanism of amide formation using carbodiimide, which is essential for bioconjugation processes in drug development.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
N-[2-(6-bromonaphthalen-2-yl)oxyethyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO.ClH/c1-11(2)17-7-8-18-15-6-4-12-9-14(16)5-3-13(12)10-15;/h3-6,9-11,17H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJWMXIMCLCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-18-0 | |
Record name | 2-Propanamine, N-[2-[(6-bromo-2-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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